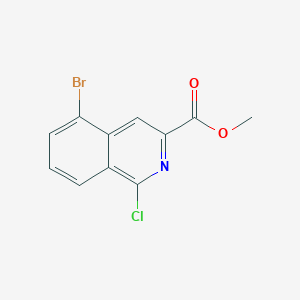

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

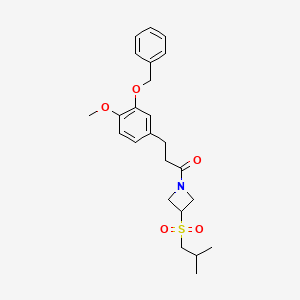

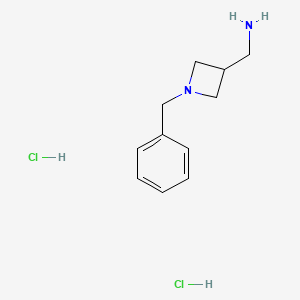

“Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate” is a chemical compound with the CAS Number: 1595009-83-8 . It has a molecular weight of 300.54 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrClNO2/c1-16-11(15)9-5-7-6(10(13)14-9)3-2-4-8(7)12/h2-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 300.54 . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications

Fluorescent Dipoles Synthesis

A study by Smeyanov et al. (2017) focused on the synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers as fluorescent dipoles. These compounds were prepared starting from 3-ethynylquinoline, which underwent a Sonogashira-Hagihara coupling, methylation, saponification, acidification, and basification to yield the title compounds. These mesomeric betaines are classified as cross-conjugated systems based on frontier orbital profiles, showing potential applications in fluorescence spectroscopy (Smeyanov et al., 2017).

Synthesis of Polyhydroquinoline Derivatives

Khaligh (2014) reported an efficient, halogen-free synthesis method for ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates using a four-component one-pot condensation. This method highlights the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, offering a clean, simple approach with high yields and short reaction times, demonstrating potential applications in the development of novel organic compounds (Khaligh, 2014).

Marine Natural Products Synthesis

Ma et al. (2007) identified new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, including derivatives of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate. These compounds were semisynthesized and their structures were determined, indicating potential applications in the discovery of new marine natural products with biological activity (Ma et al., 2007).

Novel 1,2‐Dihydroisoquinoline Derivatives Synthesis

Wong, Harrington, and Stanforth (2013) developed a method for synthesizing novel 1,2‐dihydroisoquinoline derivatives from methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. This study illustrates a synthetic pathway involving N-bromosuccinimide and acid catalysts, leading to potential applications in the synthesis of complex organic molecules (Wong, Harrington, & Stanforth, 2013).

Spiropyrans and Spirooxazines Research

Voloshin et al. (2008) explored the synthesis of new photochromic spiropyrans and spirooxazines starting from 5-bromo- or 5-chloro-8-hydroxyquinoline. These compounds exhibit thermal and photo-induced isomerization, indicating their potential for applications in materials science and photochromic materials research (Voloshin et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name |

methyl 5-bromo-1-chloroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7-6(10(13)14-9)3-2-4-8(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWATNNFQGIDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C=CC=C(C2=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)